molecular formula C10H17N5 B15216971 N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine

N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B15216971
M. Wt: 207.28 g/mol
InChI Key: VNFNSDRVZQBUCM-UHFFFAOYSA-N
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Description

N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the nucleophilic substitution reaction of a pyrimidine derivative with N-ethylpiperazine. One common method includes the reaction of 2-chloro-4-aminopyrimidine with N-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-ethylpiperazine in the presence of a base like potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-(piperazin-1-yl)pyrimidin-4-one, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-(piperazin-1-yl)pyridin-3-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    6-ethyl-2-(piperazin-1-yl)pyrimidin-4-ol: Similar structure with an additional hydroxyl group.

    3-methyl-N-(6-(piperazin-1-yl)pyridazin-3-yl)butanamide: Contains a pyridazine ring and a butanamide group.

Uniqueness

N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in the synthesis of various bioactive compounds makes it valuable in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

N-ethyl-2-piperazin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C10H17N5/c1-2-12-9-3-4-13-10(14-9)15-7-5-11-6-8-15/h3-4,11H,2,5-8H2,1H3,(H,12,13,14)

InChI Key

VNFNSDRVZQBUCM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCNCC2

Origin of Product

United States

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